2-(Cyclopropylmethoxy)-6-hydroxybenzenesulfonamide
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Overview
Description
2-(Cyclopropylmethoxy)-6-hydroxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropylmethoxy group attached to a benzene ring, which is further substituted with a hydroxy group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-6-hydroxybenzenesulfonamide typically involves multiple steps:
Starting Material: The synthesis begins with 2-hydroxybenzenesulfonamide.
Cyclopropylmethoxy Group Introduction: The hydroxy group of 2-hydroxybenzenesulfonamide is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropylmethoxy group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-6-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropylmethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-(Cyclopropylmethoxy)-6-oxo-benzenesulfonamide.
Reduction: Formation of 2-(Cyclopropylmethoxy)-6-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-6-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-6-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)-4-hydroxybenzenesulfonamide: Similar structure but with the hydroxy group at the 4-position.
2-(Cyclopropylmethoxy)-6-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-(Cyclopropylmethoxy)-6-hydroxybenzenesulfonamide is unique due to the specific positioning of the hydroxy and cyclopropylmethoxy groups, which can influence its biological activity and chemical reactivity
Properties
Molecular Formula |
C10H13NO4S |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-6-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C10H13NO4S/c11-16(13,14)10-8(12)2-1-3-9(10)15-6-7-4-5-7/h1-3,7,12H,4-6H2,(H2,11,13,14) |
InChI Key |
DABMVMREHBIRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2S(=O)(=O)N)O |
Origin of Product |
United States |
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